molecular formula C20H16N2OS B6575128 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105236-31-4

3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6575128
CAS No.: 1105236-31-4
M. Wt: 332.4 g/mol
InChI Key: LLFIVTLZGSKKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are characterized by a thieno[3,2-d]pyrimidin-4-one core structure, which can be modified with various substituents to alter their biological activity .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves the reaction of substituted aldehydes with other reagents . For example, one study described the synthesis of morpholine-based thieno[3,2-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-one derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-one derivatives can undergo various chemical reactions, depending on the substituents present on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-one derivatives, such as their melting point and solubility, can be influenced by the nature and position of the substituents on the molecule .

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-onehenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one in laboratory experiments include its relatively low cost and its availability in various forms, such as powders, solutions, and suspensions. Additionally, the compound is relatively stable and has a relatively low toxicity. However, there are some limitations to using the compound in laboratory experiments, such as the fact that it can be difficult to synthesize and the fact that its effects are not fully understood.

Future Directions

The future directions for the use of 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-onehenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one include further research into its potential applications in pharmaceuticals and agriculture. Additionally, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, further research is needed to explore the potential applications of the compound in other fields, such as cosmetics, food additives, and industrial processes.

Synthesis Methods

The synthesis of 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-onehenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is typically achieved through a series of steps involving the use of a Grignard reagent and a nucleophilic substitution reaction. The first step involves the formation of a Grignard reagent by reacting 4-methylphenylmagnesium bromide with 7-phenylthieno[3,2-d]pyrimidine-4-one. This Grignard reagent is then reacted with a halogenating agent, such as bromine, to form 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-onehenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-onehenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has been widely studied for its potential applications in pharmaceuticals and agriculture. In the pharmaceutical field, the compound has been used in the synthesis of a variety of drugs, including antibiotics, antifungals, anti-inflammatory agents, and anti-cancer agents. In the agricultural field, the compound has been used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides.

Safety and Hazards

The safety and hazards associated with thieno[3,2-d]pyrimidin-4-one derivatives would depend on the specific compound and its biological activity. Some derivatives may have cytotoxic activity, which could pose risks if not handled properly .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-9-15(10-8-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFIVTLZGSKKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.